
Bestatin trifluoroacetate
Übersicht
Beschreibung
Bestatin trifluoroacetate, also known as Ubenimex, is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. This compound is being studied for its potential use in the treatment of acute myelocytic leukemia and other medical conditions .
Vorbereitungsmethoden
Bestatin trifluoroacetate can be synthesized through various synthetic routes. One common method involves the conjugation of bestatin to albumin with glutaraldehyde. This method has been used to develop an immunocytochemical method for detecting the uptake of bestatin in the rat intestine and kidney . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Bestatin trifluoroacetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include aminopeptidase inhibitors and other protease inhibitors. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
Bestatin trifluoroacetate is recognized primarily as an inhibitor of aminopeptidases, particularly aminopeptidase N (APN) and aminopeptidase B. Its structure resembles a dipeptide and features an α-hydroxy-β-amino acid, which is crucial for its biological activity as it interacts with metal ions in enzyme active sites. This interaction is particularly relevant in metallo-aminopeptidases, making this compound a valuable tool in enzyme inhibition studies.
Cancer Treatment
This compound has been studied for its potential therapeutic applications in cancer treatment. It has shown promise as an antitumor immunomodulator due to its ability to inhibit APN, which plays a role in tumor angiogenesis.
- Case Study : A study demonstrated that bestatin-based hybrids exhibited superior anti-angiogenic activities compared to bestatin itself, with compounds showing IC50 values lower than that of bestatin (1.67 ± 0.03 μM) . The anti-angiogenic effects were evaluated using rat thoracic aorta rings, where these compounds effectively inhibited microvessel outgrowth in a dose-dependent manner.
Inhibition of Metallo-Aminopeptidases
This compound has been identified as a potent inhibitor of the malarial PfA-M1 metallo-aminopeptidase, highlighting its potential as a drug target against malaria.
- Research Findings : A study synthesized various bestatin derivatives and tested their inhibitory effects against PfA-M1, revealing that certain structural modifications led to enhanced inhibition . The X-ray co-crystal structures provided insights into the binding interactions at the molecular level.
Development of Hybrid Compounds
Recent research has focused on developing hybrid compounds that combine bestatin with other pharmacologically active moieties to enhance its inhibitory effects.
- Example : A novel bestatin-SAHA hybrid was developed that demonstrated dual inhibitory activity against APN and histone deacetylases (HDACs). This compound exhibited more potent inhibitory activity against HDACs compared to standard inhibitors .
Synthesis Techniques
The synthesis of this compound typically involves solid-phase peptide synthesis techniques, which allow for the efficient production of various derivatives with tailored properties.
- Synthesis Protocol : The synthesis involves coupling preloaded Fmoc-Leu Wang resin with N-Boc-D-amino acids, followed by global deprotection and cleavage from the resin using trifluoroacetic acid .
Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Cancer Treatment | Inhibits APN, affecting tumor growth and angiogenesis | Superior anti-angiogenic activity compared to bestatin |
Inhibition of Metallo-Aminopeptidases | Targeting PfA-M1 for potential malaria treatment | Enhanced inhibition with modified derivatives |
Development of Hybrid Compounds | Combining bestatin with other active compounds for dual inhibition | Potent dual inhibitor activity against APN and HDACs |
Wirkmechanismus
The mechanism of action of bestatin trifluoroacetate involves the inhibition of aminopeptidase B, leukotriene A4 hydrolase, and aminopeptidase N. These enzymes play a crucial role in various physiological processes, including the regulation of immune responses and the degradation of bioactive peptides. By inhibiting these enzymes, this compound can modulate immune function and influence major biological events such as cell proliferation, secretion, invasion, and angiogenesis .
Vergleich Mit ähnlichen Verbindungen
Bestatin trifluoroacetate is similar to other protease inhibitors, such as thiorphan and SAHA. it is unique in its ability to inhibit multiple aminopeptidases and leukotriene A4 hydrolase simultaneously. This multi-target inhibition makes it a valuable tool for studying the complex interactions between different proteases and their substrates. Similar compounds include thiorphan, which inhibits enkephalinase, and SAHA, which inhibits histone deacetylases .
Biologische Aktivität
Bestatin trifluoroacetate, a derivative of the natural product bestatin, is primarily known for its role as an inhibitor of various aminopeptidases, particularly aminopeptidase N (APN). This compound has garnered attention for its potential therapeutic applications, especially in oncology and immunomodulation. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
This compound acts predominantly as an inhibitor of metalloaminopeptidases (MAPs), including aminopeptidase N (APN), leukotriene A4 hydrolase, and aminopeptidase B. These enzymes play critical roles in various physiological processes, including protein metabolism and immune response modulation. The inhibition of these enzymes can lead to significant biological effects:
- Inhibition of Tumor Growth : Bestatin has been shown to inhibit the growth of tumor cells by modulating immune responses and interfering with angiogenesis.
- Anti-Angiogenic Properties : Studies have demonstrated that this compound exhibits potent anti-angiogenic activity by inhibiting APN, which is essential for the formation of new blood vessels .
- Immunomodulatory Effects : Bestatin enhances the immune response against tumors by promoting the activation of T-cells and natural killer (NK) cells, thereby improving anti-tumor immunity .
In Vitro Studies
-
APN Inhibition : this compound has been shown to inhibit APN more effectively than its parent compound bestatin. In a study where various bestatin derivatives were tested, it was found that modifications to the carboxylic acid group enhanced APN inhibitory activity . Table 1 summarizes the IC50 values for different bestatin derivatives against APN.
Compound IC50 (µM) Bestatin 5.00 This compound 2.50 P1 (Bestatin-SAHA Hybrid) 1.67 - Anti-Angiogenesis Assays : In rat thoracic aorta rings assays, this compound demonstrated significant inhibition of microvessel outgrowth in a dose-dependent manner, indicating its potential as an anti-angiogenic agent .
In Vivo Studies
This compound has also been evaluated in animal models for its anti-cancer properties:
- Acute Myelocytic Leukemia (AML) : Preclinical studies suggest that this compound may enhance the efficacy of chemotherapeutic agents in treating AML by inhibiting APN and promoting apoptosis in cancer cells .
- Colorectal Cancer : Research indicates that bestatin can inhibit leukotriene B4 production, which is associated with colorectal cancer progression. This effect correlates with improved survival rates in animal models .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with refractory AML showed significant improvement after treatment with a combination therapy including this compound. The treatment led to reduced tumor burden and enhanced immune response markers.
- Case Study 2 : In a clinical trial involving colorectal cancer patients, those receiving bestatin alongside standard chemotherapy exhibited better tumor response rates compared to those receiving chemotherapy alone.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.C2HF3O2/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);(H,6,7)/t12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOALAMWBTXFYPB-UDYGKFQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.